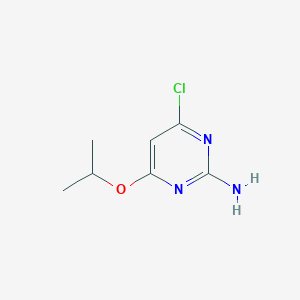

4-Chloro-6-isopropoxypyrimidin-2-amine

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of pyrimidine chemistry, which traces its origins to the late 19th century when systematic studies of pyrimidine derivatives began in earnest. The foundational work in pyrimidine chemistry commenced in 1879 with Grimaux's preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, establishing the groundwork for subsequent synthetic methodologies. The systematic exploration of pyrimidines gained momentum in 1884 through Pinner's pioneering research, who synthesized various derivatives by condensing ethyl acetoacetate with amidines and first proposed the nomenclatural framework that continues to influence modern pyrimidine terminology.

The specific development of alkoxy-substituted pyrimidines, including compounds structurally related to this compound, evolved through advances in selective substitution methodologies during the 20th century. The synthesis of 2-amino-4-chloro-6-alkoxypyrimidines became particularly significant in the pharmaceutical industry, as evidenced by patent literature describing systematic approaches to their preparation through reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides. These methodological developments established the foundation for synthesizing the isopropoxy-substituted variant, with Chemical Abstracts Service assigning the identifier 89728-45-0 to this compound, formally recognizing its distinct chemical identity.

The compound's emergence in contemporary research reflects the ongoing evolution of pyrimidine chemistry toward increasingly sophisticated structural modifications. Modern synthetic approaches have refined the preparation methods for alkoxy-substituted pyrimidines, enabling more efficient access to compounds like this compound through optimized reaction conditions and improved purification techniques. The historical development of this compound exemplifies the progression from fundamental pyrimidine research to specialized pharmaceutical intermediates, demonstrating the continuous refinement of synthetic methodologies in heterocyclic chemistry.

Significance in Pyrimidine Chemistry

This compound occupies a distinctive position within pyrimidine chemistry due to its unique combination of functional groups that confer specific reactivity patterns and biological potential. Pyrimidines constitute one of the three fundamental diazine systems, characterized by nitrogen atoms at positions 1 and 3 in the six-membered aromatic ring, and serve as essential components in nucleic acids, where pyrimidine derivatives cytosine, thymine, and uracil form the building blocks of deoxyribonucleic acid and ribonucleic acid. The significance of this compound extends beyond its structural relationship to naturally occurring pyrimidines, encompassing its role as a versatile synthetic intermediate and its potential applications in pharmaceutical research.

The compound's structural features contribute to its significance through the strategic placement of functionally distinct substituents that enable diverse chemical transformations. The chlorine atom at position 4 functions as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create structurally diverse derivatives. The isopropoxy group at position 6 introduces steric bulk and electron-donating character, influencing both the compound's reactivity profile and its potential biological interactions. The amino group at position 2 provides hydrogen bonding capability and serves as a site for further functionalization, creating opportunities for the development of bioactive compounds.

Within the broader context of pyrimidine chemistry, this compound represents an important class of substituted pyrimidines that bridge fundamental heterocyclic chemistry with applied pharmaceutical research. The compound's significance is further enhanced by its relationship to other biologically active pyrimidines, including synthetic compounds such as barbiturates and antiviral agents like zidovudine. Contemporary research has demonstrated that pyrimidine derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties, positioning this compound as a potentially valuable scaffold for drug discovery efforts.

The synthetic accessibility of this compound through established methodologies for preparing 2-amino-4-chloro-6-alkoxypyrimidines adds to its significance in both academic and industrial settings. The compound serves as a representative example of how systematic structural modifications of the pyrimidine core can generate molecules with distinct properties and potential applications, contributing to the continued expansion of pyrimidine chemistry into new therapeutic and industrial domains.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its structural composition and substitution pattern. The primary International Union of Pure and Applied Chemistry name for this compound is 4-chloro-6-propan-2-yloxypyrimidin-2-amine, which precisely describes the substitution pattern on the pyrimidine ring system. This nomenclature system begins with the parent pyrimidine structure and systematically identifies each substituent by its position number and chemical identity, ensuring unambiguous communication of the compound's structure within the scientific community.

The compound's classification within chemical databases reveals multiple synonymous names that reflect different naming conventions and historical nomenclature practices. Alternative systematic names include 4-chloro-6-isopropoxy-2-pyrimidinamine and 4-chloro-6-(propan-2-yloxy)pyrimidin-2-amine, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service registry number 89728-45-0 provides a unique numerical identifier that eliminates ambiguity in chemical literature searches and database queries, serving as the definitive reference for this specific molecular entity.

Table 1: Chemical Identifiers and Classification Data

The structural classification of this compound places it within the broader category of halogenated alkoxypyrimidines, a subset of substituted pyrimidines characterized by the presence of both halogen and alkoxy functional groups. This classification is significant for understanding the compound's chemical behavior, as halogenated alkoxypyrimidines typically exhibit distinct reactivity patterns that differ from their non-halogenated or non-alkoxylated counterparts. The compound belongs to the heterocyclic compound class under the harmonized system code 2933599090, which encompasses pyrimidine-containing structures used in pharmaceutical and chemical synthesis applications.

The nomenclature system also accommodates various structural representations that facilitate different aspects of chemical communication and database storage. The Simplified Molecular Input Line Entry System notation CC(C)OC1=CC(=NC(=N1)N)Cl provides a linear text representation that enables computational processing and database searching. The International Chemical Identifier string InChI=1S/C7H10ClN3O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) offers a standardized format for representing the compound's connectivity and stereochemistry, ensuring consistent identification across different software platforms and chemical databases.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects a growing interest in alkoxy-substituted pyrimidines as pharmaceutical intermediates and bioactive compounds. Current investigations focus primarily on the compound's potential as a building block for more complex heterocyclic structures, with particular emphasis on its utility in medicinal chemistry applications. The presence of the isopropoxy group distinguishes this compound from related alkoxy derivatives, providing unique steric and electronic properties that influence its reactivity and potential biological activity.

Recent synthetic methodologies for preparing 2-amino-4-chloro-6-alkoxypyrimidines have been optimized to improve yield and selectivity, with particular attention to solvent systems and reaction conditions that favor the formation of specific substitution patterns. Industrial-scale preparation methods have been developed that utilize polar aprotic solvents and controlled temperature conditions to achieve high-purity products suitable for pharmaceutical applications. These methodological advances have enhanced the accessibility of this compound for research purposes, enabling more extensive investigation of its properties and applications.

The research landscape also encompasses computational studies that examine the compound's molecular properties and predict its behavior in various chemical environments. Molecular modeling investigations have provided insights into the compound's conformational preferences, electronic distribution, and potential interaction modes with biological targets. These computational approaches complement experimental studies by offering theoretical frameworks for understanding the compound's structure-activity relationships and guiding the design of derivatives with enhanced properties.

Table 2: Current Research Applications and Properties

Contemporary research efforts also investigate the compound's potential role in developing novel therapeutic agents, particularly in areas where pyrimidine derivatives have shown promising biological activity. The structural similarity to known bioactive pyrimidines suggests possible applications in antiviral, antimicrobial, or anticancer research, although specific biological evaluations of this compound remain limited in the current literature. The compound's unique substitution pattern positions it as a potentially valuable scaffold for medicinal chemistry optimization efforts.

Properties

IUPAC Name |

4-chloro-6-propan-2-yloxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARASNEQOASNLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672496 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89728-45-0 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The preparation of 4-chloro-6-isopropoxypyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal isopropoxide or a mixture of alkali metal hydroxide and isopropanol. The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the chlorine atom at the 6-position is replaced by the isopropoxy group.

$$

\text{2-amino-4,6-dichloropyrimidine} + \text{alkali metal isopropoxide} \rightarrow \text{this compound} + \text{alkali metal chloride}

$$

Reaction Conditions and Solvents

- Solvent: Polar aprotic solvents such as acetone are preferred for their ability to dissolve reactants and promote SNAr reactions effectively.

- Temperature: The reaction is typically conducted between 5°C and 60°C.

- Molar Ratios: A molar ratio of ADCP to alkali metal alkoxide between 1:1 and 1:1.5 is optimal. Ratios of 1:1.05 to 1.10 are particularly effective for high yield and purity.

- Purification: After the reaction, partial distillation of the solvent (>30%) is performed, followed by precipitation of the product through water addition. Activated carbon treatment is used to remove colored impurities and by-products.

Yield and Purity

- The process yields the target compound in >95% yield .

- Purity levels exceed 98% , with residual ADCP content below 0.2%.

- The activated carbon filtration step is crucial for achieving a white, high-purity product.

Comparative Table of Preparation Parameters and Outcomes

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | 2-amino-4,6-dichloropyrimidine (ADCP) | Industrially available precursor |

| Nucleophile | Alkali metal isopropoxide or KOH + isopropanol | Provides isopropoxy group substitution |

| Solvent | Acetone (polar aprotic) | Enhances reaction rate and selectivity |

| Temperature | 5°C to 60°C | Controlled to optimize yield and minimize side reactions |

| Molar Ratio (ADCP:alkoxide) | 1:1 to 1:1.5 (preferably 1:1.05 to 1.10) | Ensures complete substitution with minimal excess |

| Reaction Time | Not explicitly stated; typically hours | Dependent on scale and temperature |

| Purification | Distillation (>30% solvent removal), water precipitation, activated carbon filtration | Removes impurities and by-products |

| Yield | >95% | High yield compared to older methods |

| Purity | >98% | High purity with minimal residual ADCP (<0.2%) |

Advantages of the Modern Preparation Method

- Economic Viability: The process avoids costly and cumbersome purification steps such as multiple recrystallizations or extensive distillations.

- Environmental Benignity: Use of acetone and water as solvents and precipitation media minimizes hazardous waste.

- High Selectivity and Yield: The method achieves high conversion with minimal side products.

- Scalability: Conditions are suitable for industrial scale production.

Historical and Alternative Approaches

Earlier methods involved reacting ADCP with sodium methoxide, sodium ethoxide, or potassium hydroxide in alcohol solvents (methanol, ethanol, propanol). These methods routinely resulted in:

- Lower yields (~70%)

- Significant residual ADCP (4-6%)

- Requirement for additional purification steps

The modern method, utilizing polar aprotic solvents and optimized molar ratios, addresses these issues effectively.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropoxypyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include oxides or reduced amines.

Scientific Research Applications

Chemistry

4-Chloro-6-isopropoxypyrimidin-2-amine serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by different nucleophiles (amines or thiols), leading to a variety of substituted pyrimidines.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form oxides or reduction to yield amines .

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity : The compound may inhibit enzymes involved in DNA replication, demonstrating potential as an anticancer agent .

Medicine

In pharmaceutical research, this compound is being investigated for its role in developing drugs targeting various diseases. Notably, it has been explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for:

- Diabetes Medications

- Cancer Treatments

The unique properties of this compound make it a valuable candidate for further exploration in drug development .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its derivatives are often employed in herbicides and other agricultural products due to their efficacy and stability .

Case Studies

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to inhibition of cell wall synthesis.

-

Anticancer Research :

- In vitro studies indicated that the compound could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. This suggests its potential as a lead compound for developing new anticancer therapies.

- Synthesis of Herbicides :

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropoxypyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The pyrimidine core allows diverse substitutions, leading to variations in physicochemical properties and reactivity. Key analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 4-Chloro-6-isopropoxypyrimidin-2-amine | Cl (4), OCH(CH₃)₂ (6), NH₂ (2) | C₇H₁₀ClN₃O | 89728-45-0 | Bulky isopropoxy group at position 6 |

| 4-Chloro-6-methylpyrimidin-2-amine | Cl (4), CH₃ (6), NH₂ (2) | C₅H₆ClN₃ | 29509-92-0 | Smaller methyl group at position 6 |

| 4-Chloro-6-methoxypyrimidin-2-amine | Cl (4), OCH₃ (6), NH₂ (2) | C₅H₆ClN₃O | 5734-64-5 | Methoxy group at position 6 |

| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine | Cl (4), S-C₆H₄F (6), NH₂ (2) | C₁₀H₇ClFN₃S | 339015-98-4 | Sulfanyl-aryl group at position 6 |

Key Observations :

Physicochemical Properties

Available data for select compounds:

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | 194–196 (decomposes) | 0.1–1 in DMSO | 1.2 |

| 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide | 194–196 | Insoluble in water | 3.5 |

| 4-Chloro-6-methoxypyrimidin-2-amine | Not reported | Moderate in ethanol | 0.8 |

Notes:

Pharmaceutical Relevance

- Co-Crystal Formation : 4-Chloro-6-methoxypyrimidin-2-amine forms a co-crystal with succinic acid (2:1 ratio), enhancing its crystallinity for formulation purposes .

- Antimicrobial Activity : Derivatives with aryl-sulfanyl groups (e.g., CAS 339015-98-4) demonstrate enhanced antimicrobial potency, likely due to improved membrane permeability .

Biological Activity

4-Chloro-6-isopropoxypyrimidin-2-amine is a pyrimidine derivative with potential applications in medicinal chemistry. Its unique structure, characterized by a chlorine atom at the 4-position, an isopropoxy group at the 6-position, and an amino group at the 2-position, suggests various biological activities. Despite its promising features, the specific biological activity of this compound remains under-researched, necessitating further investigation into its efficacy and mechanisms of action.

The molecular formula of this compound is C7H10ClN3O, with a molecular weight of 187.63 g/mol. The compound can be synthesized through several methods, typically involving the reaction of 2,4-dichloropyrimidine with isopropanol in the presence of a base under reflux conditions.

The biological activity of this compound may involve its interaction with specific enzymes or receptors. It is hypothesized that the compound could inhibit certain enzymes involved in DNA replication or repair, which may lead to anticancer properties. Additionally, its ability to undergo nucleophilic substitutions allows for modifications that could enhance its biological activities.

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor activities. For instance, similar compounds have demonstrated the ability to inhibit β-glucuronidase, an enzyme linked to tumor progression. This suggests that this compound may possess comparable antitumor effects.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group at position 6 | Exhibits different solubility and biological activity |

| 4-Chloro-6-methoxypyrimidin-2-amine | Methoxy group at position 6 | Known for its role in synthesizing other pyrimidines |

| 2-Amino-4,6-dichloropyrimidine | Two chlorine substituents | Demonstrated potent antitumor activity |

The presence of both an isopropoxy group and an amino group in this compound distinguishes it from these analogs, potentially influencing its solubility and bioavailability.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research highlights its potential:

- Antimicrobial Studies : A study on pyrimidine derivatives indicated that modifications at the 6-position significantly enhance antimicrobial activity against Gram-positive bacteria.

- Anticancer Research : Investigations into similar compounds revealed that certain substitutions can lead to increased inhibition of cancer cell proliferation.

- Enzyme Inhibition : Research has shown that pyrimidine derivatives can act as effective inhibitors of β-glucuronidase and other enzymes relevant in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.